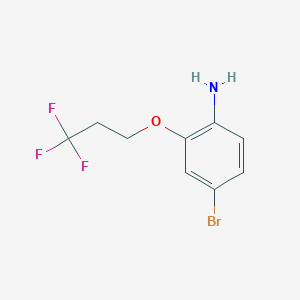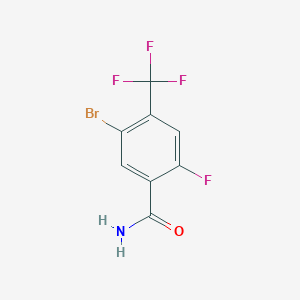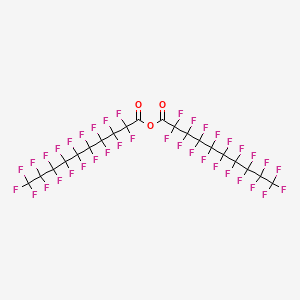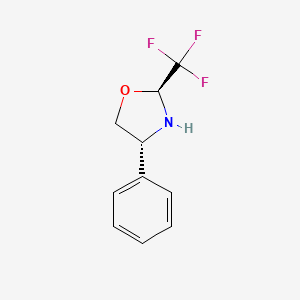
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- is a chiral compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound is part of the oxazolidine family, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The presence of the trifluoromethyl group and the phenyl ring in its structure makes it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- typically involves the reaction of a chiral amine with a carbonyl compound in the presence of a trifluoromethylating agent. One common method is the condensation of (S)-phenylglycinol with trifluoroacetaldehyde . The reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by acids or bases to improve yield and selectivity .
Chemical Reactions Analysis
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolidinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions are often valuable intermediates for further chemical transformations.
Scientific Research Applications
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Industry: In industrial applications, it is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as a ligand, binding to metal centers in catalytic processes, or as a substrate for enzymatic reactions. The phenyl ring provides additional stability and reactivity, making it a versatile compound in various chemical and biological contexts.
Comparison with Similar Compounds
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- can be compared with other oxazolidines and chiral auxiliaries:
Oxazolidine, 4-phenyl-2-(methyl)-: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Oxazolidine, 4-phenyl-2-(ethyl)-: Similar structure but with an ethyl group instead of trifluoromethyl, affecting its chemical properties.
Oxazolidine, 4-phenyl-2-(tert-butyl)-: The bulkier tert-butyl group influences its steric and electronic characteristics.
The uniqueness of Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
203176-56-1 |
|---|---|
Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(2S,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9-14-8(6-15-9)7-4-2-1-3-5-7/h1-5,8-9,14H,6H2/t8-,9-/m0/s1 |
InChI Key |
KWZQDMRRNOKEII-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@H](N[C@@H](O1)C(F)(F)F)C2=CC=CC=C2 |
Canonical SMILES |
C1C(NC(O1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine](/img/structure/B12078850.png)

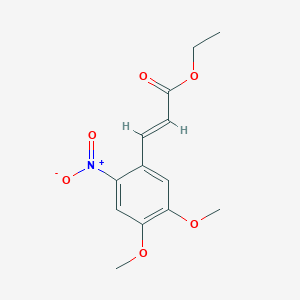
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12078866.png)

